(4-(Furan-2-yl)thiophen-2-yl)methanamine
Overview
Description
(4-(Furan-2-yl)thiophen-2-yl)methanamine is an organic compound with the molecular formula C9H9NOS It is a heterocyclic amine that contains both furan and thiophene rings, which are known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Furan-2-yl)thiophen-2-yl)methanamine typically involves the formation of the furan and thiophene rings followed by their coupling and subsequent amination. One common method includes the following steps:
Formation of Furan and Thiophene Rings: The furan ring can be synthesized via the Paal-Knorr synthesis, while the thiophene ring can be formed through the Gewald reaction.
Coupling Reaction: The furan and thiophene rings are coupled using a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves a palladium catalyst.
Amination: The coupled product is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-(Furan-2-yl)thiophen-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
(4-(Furan-2-yl)thiophen-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-(Furan-2-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(thiophen-2-yl)methanamine
- (Furan-2-yl)(4-methoxyphenyl)methanamine
- N-Methyl-(5-pyrid-4-ylthien-2-yl)methanamine
Uniqueness
(4-(Furan-2-yl)thiophen-2-yl)methanamine is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This dual-ring structure can enhance its reactivity and interaction with biological targets compared to similar compounds that may contain only one type of ring.
Properties
IUPAC Name |
[4-(furan-2-yl)thiophen-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACHCOQSIXFEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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